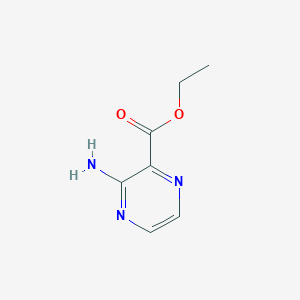

Ethyl 3-aminopyrazine-2-carboxylate

説明

Significance of the Pyrazine (B50134) Scaffold in Medicinal Chemistry and Materials Science

The pyrazine ring system, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of functional molecules. Its unique electronic properties and structural rigidity make it a privileged scaffold in both the pharmaceutical and materials science sectors.

In medicinal chemistry, the pyrazine nucleus is a key component in numerous therapeutic agents. Its ability to act as a hydrogen bond acceptor and its planar structure allow it to interact with biological targets with high specificity. The presence of the pyrazine ring is a defining feature of several clinically important drugs, contributing to a wide spectrum of biological activities including anticancer, antitubercular, and antidiabetic properties. The structural framework of pyrazine can be found in various drugs, highlighting its importance in drug design and discovery. optica.orgacs.org For example, pyrazinamide (B1679903) is a frontline drug for treating tuberculosis, and bortezomib (B1684674) is an anticancer agent used for multiple myeloma. The versatility of the pyrazine scaffold allows for its combination with other heterocyclic structures like pyrrole, imidazole, and pyridine (B92270) to create hybrid molecules with enhanced pharmacological profiles. acs.orgosi.lv

In the realm of materials science, the pyrazine scaffold is integral to the design of advanced functional materials. Its ability to act as a bridging ligand, connecting metal centers, has led to its extensive use in the construction of metal-organic frameworks (MOFs). acs.orgnih.gov These pyrazine-based MOFs exhibit properties such as permanent porosity and high thermal stability, making them suitable for applications like gas storage and separation. acs.orgnih.gov For instance, certain pyrazine-containing MOFs have been investigated for their capacity to store and deliver therapeutic gases like carbon monoxide. nih.govacs.org Furthermore, pyrazine derivatives are being explored for their potential in electronic materials, particularly in the development of organic light-emitting diodes (OLEDs). optica.orgrsc.org Their inherent electronic properties and thermal stability contribute to the performance and longevity of these devices. optica.org

Overview of Ethyl 3-aminopyrazine-2-carboxylate within Heterocyclic Chemistry Research

This compound (CAS Number: 36526-32-6) is a highly functionalized pyrazine derivative that serves as a crucial building block in synthetic organic chemistry. chemicalbook.comsigmaaldrich.comfluorochem.co.ukbldpharm.comsigmaaldrich.com Its structure features an ethyl ester group and an amino group on adjacent carbon atoms of the pyrazine ring, providing two reactive sites for further chemical transformations.

This compound is a valuable intermediate for the synthesis of more complex heterocyclic systems. The amino group can readily participate in reactions to form amides or be used as a nucleophile in cyclization reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups. nih.govrjpbcs.com These reactions allow chemists to construct fused-ring systems, such as pyrazolo[1,5-a]pyrazines, which are of significant interest in medicinal chemistry research. osi.lvresearchgate.net The synthesis of various N-substituted 3-aminopyrazine-2-carboxamides often starts from the corresponding carboxylic acid or its methyl/ethyl ester, demonstrating the utility of these precursors in generating libraries of compounds for biological screening. nih.gov

The strategic placement of the amino and ester functionalities makes this compound a key starting material for creating molecules with specific three-dimensional arrangements and functionalities, which are essential for targeting particular biological pathways or for creating materials with desired electronic or physical properties.

Properties of this compound

| Property | Value |

| CAS Number | 36526-32-6 chemicalbook.comsigmaaldrich.comfluorochem.co.ukbldpharm.comsigmaaldrich.com |

| Molecular Formula | C₇H₉N₃O₂ sigmaaldrich.comfluorochem.co.uk |

| Molecular Weight | 167.17 g/mol sigmaaldrich.com |

| Physical Form | Yellow to Brown Solid sigmaaldrich.com |

| IUPAC Name | ethyl 3-amino-2-pyrazinecarboxylate sigmaaldrich.com |

| Storage Temperature | 2-8 °C sigmaaldrich.com |

| InChI Key | IVPKIZXZEISSOJ-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPKIZXZEISSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498333 | |

| Record name | Ethyl 3-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36526-32-6 | |

| Record name | Ethyl 3-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Aminopyrazine 2 Carboxylate and Its Precursors

Direct Esterification Approaches

Direct esterification represents a primary and straightforward route to obtaining Ethyl 3-aminopyrazine-2-carboxylate. This typically involves the reaction of the parent carboxylic acid with ethanol (B145695) under catalytic conditions.

Esterification of 3-Aminopyrazine-2-carboxylic Acid with Ethanol

The synthesis of this compound can be achieved via the Fischer-Speier esterification of its corresponding carboxylic acid. This reaction involves treating 3-aminopyrazine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst. researchgate.netguidechem.com While specific literature detailing the use of ethanol is paralleled by the well-documented synthesis of the methyl ester analog, the chemical principles remain identical. guidechem.com

The reaction is an equilibrium process where the carboxylic acid reacts with the alcohol to form an ester and water. researchgate.net To drive the equilibrium towards the product, ethanol is typically used in large excess, often serving as the solvent. The mixture is generally heated under reflux to increase the reaction rate. guidechem.com Following the reaction, the mixture is worked up by pouring it into water and neutralizing the acid catalyst, often with a base like sodium bicarbonate or ammonium (B1175870) hydroxide (B78521). guidechem.comrsc.org The desired ester product can then be isolated through filtration or extraction with an organic solvent.

Interactive Table: Fischer Esterification Reaction Parameters

| Parameter | Description |

|---|---|

| Carboxylic Acid | 3-Aminopyrazine-2-carboxylic Acid |

| Alcohol | Ethanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Conditions | Heating under reflux |

| Byproduct | Water (H₂O) |

Catalytic Systems for Esterification

A catalyst is essential for the esterification of 3-aminopyrazine-2-carboxylic acid to proceed at a practical rate. The most commonly cited catalyst for this type of transformation is concentrated sulfuric acid (H₂SO₄). guidechem.comrsc.org The acid serves two main functions: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol, and it facilitates the departure of water as a leaving group. researchgate.net

While sulfuric acid is prevalent, other catalytic systems are known to be effective for general esterification reactions and could be applicable. These include other strong mineral acids like dry hydrogen chloride gas, and sulfonic acids such as p-toluenesulfonic acid (TsOH). researchgate.netguidechem.com More advanced catalytic systems used in modern organic synthesis for ester formation include various Lewis acids and coupling reagents, although their specific application to this particular substrate is less commonly documented. nih.govnih.gov

Alternative Synthetic Pathways

Beyond direct esterification, several alternative routes provide access to this compound, often starting from different precursors or employing cyclization strategies.

Cyclization Reactions utilizing Ethyl Amidinoacetates

An effective method for constructing the pyrazine (B50134) ring system is through the cyclization of specialized acyclic precursors. The synthesis of Ethyl 3-aminopyrazine-2-carboxylates has been successfully achieved using ethyl amidinoacetate derivatives. rsc.org This pathway involves the reaction of a reduced amidinoacetate intermediate with a 1,2-dicarbonyl compound.

The synthesis begins with a precursor like ethyl ethoxycarbonylacetimidate hydrochloride, which is converted to an intermediate such as ethyl 2-amidino-2-aminoacetate dihydrochloride. rsc.org This aminoacetate derivative is then cyclized by reacting it with a 1,2-dicarbonyl reagent, for example, phenylglyoxal, in the presence of a base. This condensation and subsequent cyclization directly form the substituted pyrazine ring, yielding products like ethyl 3-amino-5-phenylpyrazine-2-carboxylate. rsc.org This method provides a powerful way to build substituted pyrazines from non-cyclic starting materials.

Table: Cyclization Synthesis Overview

| Precursor 1 | Precursor 2 | Product Type | Ref. |

|---|---|---|---|

| Ethyl 2-amidino-2-aminoacetate | 1,2-Dicarbonyl compound (e.g., Phenylglyoxal) | This compound derivative | rsc.org |

Derivations from Alkali Metal Salts of 3-Aminopyrazine-2-carboxylic Acid

An alternative to direct acid-catalyzed esterification is the reaction of an alkali metal salt of 3-aminopyrazine-2-carboxylic acid with an ethylating agent. A process has been patented for the synthesis of the methyl ester by reacting the potassium salt of 3-aminopyrazine-2-carboxylic acid with methyl bromide in a solvent like dimethylformamide (DMF) or dimethylacetamide. google.comd-nb.info

This nucleophilic substitution reaction can be adapted for the synthesis of the ethyl ester by using an appropriate ethyl halide, such as ethyl bromide. The reaction proceeds under mild conditions, typically at temperatures between 20 and 80°C. google.com The required alkali metal salt precursor can be obtained through the alkaline hydrolysis of compounds like lumazine. google.com This method avoids the use of strong acids and the production of water, which can simplify the product isolation process.

Multi-step Synthetic Routes from Advanced Intermediates

This compound can also be synthesized as part of a multi-step sequence starting from more complex heterocyclic intermediates. A notable precursor is 2-amino-4-hydroxypteridine, also known as pterine. Pterine can be reacted with an alkali metal hydroxide at elevated temperatures (140 to 220 °C) to yield an alkali metal salt of 3-aminopyrazine-2-carboxylic acid.

From this salt, the free carboxylic acid can be precipitated by acidification. The isolated 3-aminopyrazine-2-carboxylic acid can then be subjected to the direct esterification methods described previously (Section 2.1.1) to yield the final ethyl ester product. This route, starting from pterine or the related compound lumazine, represents a comprehensive multi-step synthesis from advanced intermediates to the target molecule. google.com

Reaction Condition Optimization for Enhanced Synthesis

The efficient synthesis of this compound from its precursor, 3-aminopyrazine-2-carboxylic acid, requires meticulous control over reaction conditions. The choice of solvent, temperature, and pressure can dramatically influence reaction rate, yield, and the profile of impurities, thereby impacting the complexity of purification.

Solvent Systems in Synthetic Procedures

The solvent is not merely a medium for the reactants but often plays a crucial role in the reaction mechanism and outcome. For the esterification of 3-aminopyrazine-2-carboxylic acid and related syntheses, several solvent systems are employed, each with specific advantages.

One of the most direct methods is the Fischer-Speier esterification . In the synthesis of the methyl ester analog, this involves using methanol (B129727) as both the solvent and the reactant, with a strong acid like sulfuric acid as a catalyst. nih.gov By analogy, for the synthesis of the ethyl ester, absolute ethanol would be the solvent of choice. The reaction involves heating a suspension of the parent acid in ethanol in the presence of a catalyst, such as hydrogen chloride gas. chemicalbook.com

For alternative synthetic routes, such as the alkylation of a pre-formed carboxylate salt, polar aprotic solvents are preferred. Dimethylformamide (DMF) and dimethylacetamide (DMAA) are effective media for reacting an alkali salt of 3-aminopyrazine-2-carboxylic acid with an alkyl halide. google.com These solvents are particularly suitable due to their ability to dissolve the ionic salt and facilitate the nucleophilic substitution, while also remaining stable at the required reaction temperatures. It is noted that the water content in these solvents should be minimized, preferably below 2% by weight, to prevent undesired side reactions. google.com

In syntheses that utilize coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, anhydrous dimethyl sulfoxide (B87167) (DMSO) is an effective solvent. nih.gov DMSO readily dissolves the starting materials and the activated imidazolide (B1226674) intermediate, facilitating the subsequent reaction.

Table 1: Solvent Systems in the Synthesis of 3-Aminopyrazine-2-Carboxylate Esters

| Solvent | Precursor(s) | Reagent(s) | Reaction Type | Reference |

| Methanol | 3-Aminopyrazine-2-carboxylic acid | H₂SO₄ | Fischer Esterification | nih.gov |

| Ethanol | 3-Aminopicolinic acid (analog) | HCl (gas) | Fischer Esterification | chemicalbook.com |

| Dimethylformamide (DMF) | Potassium salt of 3-aminopyrazine-2-carboxylic acid | Methyl bromide | Alkylation | google.com |

| Dimethylacetamide (DMAA) | Potassium salt of 3-aminopyrazine-2-carboxylic acid | Methyl bromide | Alkylation | google.com |

| Dimethyl sulfoxide (DMSO) | 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI) | Amide Coupling (intermediate step) | nih.gov |

Temperature and Pressure Control

Temperature is a critical lever for controlling reaction kinetics and selectivity. The optimal temperature is highly dependent on the specific synthetic method. For the Fischer esterification of the methyl analog, the reaction is initiated at a cooled temperature of 0°C before being stirred for an extended period (48 hours) at room temperature. nih.gov A similar procedure for an analogous pyridine-based ethyl ester involves refluxing at 100°C. chemicalbook.com

In the synthesis from the alkali salt using methyl bromide in DMF or DMAA, milder temperatures are employed to suppress side reactions, particularly the undesirable methylation of the amino group. The recommended temperature range is between 20°C and 80°C, with a preferred range of 30°C to 50°C for achieving high selectivity. google.com

The advent of microwave-assisted synthesis has provided a powerful tool for accelerating reactions. In procedures involving aminolysis or amide bond formation from the pyrazine core, microwave reactors are used to reach temperatures significantly higher than the solvent's atmospheric boiling point. nih.gov Reactions are performed in special pressurized vials, with temperatures reaching 120°C to 130°C. nih.gov This high temperature, achieved under controlled pressure, can dramatically shorten reaction times from many hours to as little as 30-40 minutes. nih.gov

Table 2: Temperature and Pressure Conditions in Synthesis

| Method | Temperature | Pressure | Key Outcome | Reference |

| Fischer Esterification | 0°C to Room Temperature | Atmospheric | Standard ester formation | nih.gov |

| Alkylation of Carboxylate Salt | 30°C - 50°C | Atmospheric | High selectivity, minimizes side reactions | google.com |

| Microwave-Assisted Synthesis | 120°C - 130°C | Elevated (in sealed vial) | Drastic reduction in reaction time | nih.gov |

| Precursor Synthesis (from Pterine) | 140°C - 220°C | Atmospheric | Ring opening to form the pyrazine core | google.com |

Purification Techniques in Synthetic Chemistry

The final stage of any synthesis is the purification of the target compound to remove unreacted starting materials, reagents, and byproducts. A variety of techniques are employed to isolate and purify 3-aminopyrazine-2-carboxylate esters.

A common and straightforward method is precipitation followed by filtration . After a Fischer esterification, the reaction mixture can be poured into water and neutralized with a base like sodium bicarbonate. nih.gov This causes the ester, which is less soluble in the aqueous medium, to precipitate out as a solid, which can then be collected by filtration. nih.gov Similarly, in other methods, diluting the reaction mixture with water can induce precipitation of the product. google.com

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purer crystals. For the methyl ester, recrystallization from water has been used to separate it from alkali bromide salts. google.com

For achieving very high purity, preparative flash chromatography is the method of choice. nih.gov This technique involves passing the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, often a gradient mixture of hexane (B92381) and ethyl acetate (B1210297), is used to elute the components at different rates, allowing for the separation of the desired product from impurities. nih.gov

Finally, simple washing and extraction are often used as initial purification steps. After synthesis via alkylation, the solid product can be thoroughly washed with water to remove soluble inorganic salts. google.com In syntheses involving coupling agents, the reaction mixture is often diluted with water and extracted into an organic solvent like ethyl acetate to separate the product from water-soluble impurities.

Table 3: Purification Techniques for 3-Aminopyrazine-2-Carboxylate Esters

| Technique | Description | Application Context | Reference(s) |

| Precipitation & Filtration | The product is precipitated from solution by adding an anti-solvent (e.g., water) and/or adjusting pH, then collected by filtration. | Post-esterification workup. | nih.gov, google.com, chemicalbook.com |

| Recrystallization | The crude solid is dissolved in a hot solvent and cooled to form pure crystals, leaving impurities in the mother liquor. | Used to remove inorganic salt byproducts. | google.com |

| Flash Chromatography | Separation based on polarity using a silica gel column and a solvent gradient (e.g., hexane/ethyl acetate). | To obtain highly pure, isolated product for characterization and further reaction. | nih.gov |

| Washing | The crude solid is washed with a solvent (e.g., water) in which impurities are soluble but the product is not. | To remove salts like alkali bromides from the crude product. | google.com |

Derivatization Strategies and Analog Synthesis of Ethyl 3 Aminopyrazine 2 Carboxylate Scaffolds

Aminolysis of the Ester Moiety for Amide Formation

The conversion of the ester group in ethyl 3-aminopyrazine-2-carboxylate to an amide is a fundamental derivatization strategy. This transformation is typically achieved through aminolysis, a reaction where the ester is treated with a primary or secondary amine. The process involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of a stable amide bond.

To facilitate this reaction, the starting material, 3-aminopyrazine-2-carboxylic acid, is often first converted to its corresponding methyl or ethyl ester. One common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid. nih.gov Once the ester is formed and isolated, it can then be subjected to aminolysis with a variety of amines to generate the desired N-substituted 3-aminopyrazine-2-carboxamides. nih.gov

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides allows for the systematic modification of the scaffold by introducing a wide array of chemical functionalities. These substitutions can significantly influence the physicochemical properties and biological activities of the resulting compounds. The synthesis generally involves the reaction of mthis compound with a selected amine, often with the aid of microwave irradiation to accelerate the reaction. nih.gov

A series of N-benzyl derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been synthesized to explore the impact of substituted benzyl (B1604629) moieties on the molecule's properties. nih.gov The synthesis of these derivatives is achieved by reacting mthis compound with various substituted benzylamines. nih.gov This reaction is typically carried out in methanol (B129727), often with the addition of ammonium (B1175870) chloride, and is facilitated by microwave irradiation. nih.gov

Table 1: Examples of Synthesized N-Benzyl 3-Aminopyrazine-2-carboxamide Derivatives

| Compound ID | R' (Substituent on Benzyl Ring) |

| 1 | H |

| 2 | 2-Cl |

| 3 | 3-Cl |

| 4 | 4-Cl |

| 5 | 2-F |

| 6 | 4-F |

| 7 | 2-CH₃ |

| 8 | 4-CH₃ |

This table is based on data from a study on the synthesis of N-substituted 3-aminopyrazine-2-carboxamides. nih.gov

The synthesis of N-alkyl 3-aminopyrazine-2-carboxamides introduces aliphatic chains of varying lengths and branching to the core structure. nih.gov These modifications can influence properties such as lipophilicity, which can in turn affect the compound's biological activity. The general synthetic route involves the reaction of the starting carboxylic acid with an appropriate alkylamine. nih.gov

Table 2: Examples of Synthesized N-Alkyl 3-Aminopyrazine-2-carboxamide Derivatives

| Compound ID | R' (Alkyl Group) |

| 9 | n-propyl |

| 10 | n-butyl |

| 11 | isobutyl |

| 12 | n-hexyl |

This table is based on data from a study on the synthesis of N-substituted 3-aminopyrazine-2-carboxamides. nih.gov

N-Phenyl derivatives of 3-aminopyrazine-2-carboxamide are another important class of analogs. nih.gov The introduction of a phenyl ring, which can be further substituted, provides a means to explore the effects of aromatic interactions on the molecule's function. The synthesis of these compounds follows a similar pathway, reacting the activated carboxylic acid or its ester with substituted anilines. nih.gov

Table 3: Examples of Synthesized N-Phenyl 3-Aminopyrazine-2-carboxamide Derivatives

| Compound ID | R' (Substituent on Phenyl Ring) |

| 13 | H |

| 14 | 2-Cl |

| 15 | 4-Cl |

| 16 | 4-F |

| 17 | 2,4-(OCH₃)₂ |

| 18 | 4-CH₃ |

| 19 | 4-OCH₃ |

| 20 | 4-NO₂ |

This table is based on data from a study on the synthesis of N-substituted 3-aminopyrazine-2-carboxamides. nih.gov

To facilitate the formation of the amide bond, particularly when starting from the carboxylic acid, various coupling reagents and methodologies are employed. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

A common and effective method for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides involves the use of carbodiimide coupling agents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In this procedure, the starting 3-aminopyrazine-2-carboxylic acid is treated with CDI in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction forms a highly reactive acyl-imidazole intermediate, which readily reacts with a subsequently added amine (benzylamine, alkylamine, or aniline) to form the desired amide. nih.gov The formation of the amide bond in this two-step, one-pot synthesis is often promoted by microwave irradiation. nih.gov This methodology is advantageous as the intermediate is not isolated and is used immediately in the subsequent reaction step. nih.gov

Amide Coupling Reagents and Methodologies

Phosphonium/Uronium Salt-based Coupling (e.g., T3P)

The transformation of the ethyl ester of 3-aminopyrazine-2-carboxylate into amides is a common and crucial derivatization step. While direct amidation of the ester is possible, the conversion is often preceded by hydrolysis to the corresponding carboxylic acid, which is then coupled with an amine. Phosphonium and uronium salt-based reagents are highly efficient for this amide bond formation, offering mild reaction conditions and high yields.

Propanephosphonic acid anhydride (T3P®) has emerged as a particularly effective coupling reagent for the synthesis of pyrazine-2-carboxylic acid derivatives. In a study focused on the synthesis of novel piperazine derivatives of pyrazine-2-carboxylic acids, T3P® was successfully employed as a coupling agent. The reaction involved treating substituted pyrazine-2-carboxylic acids, including 3-amino pyrazine-2-carboxylic acid, with various N-heteroarylpiperazine hydrochlorides in the presence of T3P® and diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The reactions proceeded smoothly at room temperature, yielding the desired amide products within 30 minutes rjpbcs.com.

The general procedure for T3P®-mediated amidation is as follows:

A suspension of the carboxylic acid, the amine hydrochloride, and a base (e.g., DIPEA) is prepared in a suitable solvent like DMF under an inert atmosphere.

T3P® is added dropwise to the stirred suspension.

The reaction mixture is stirred at room temperature for a short duration.

The product is isolated by dilution with water and extraction with an organic solvent.

This method highlights the utility of T3P® in efficiently coupling aminopyrazine carboxylic acids with amines, a strategy directly applicable to derivatives of this compound following its hydrolysis.

Other commonly used phosphonium and uronium salts in amide coupling reactions include HBTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate N-oxide) rjpbcs.commychemblog.com. These reagents activate the carboxylic acid to form a highly reactive ester intermediate, which then readily reacts with an amine to form the amide bond commonorganicchemistry.com. For instance, a general procedure for HATU-mediated coupling involves stirring the carboxylic acid with HATU and a base (e.g., DIEA or TEA) in DMF at 0°C, followed by the addition of the amine fishersci.co.uk.

While these reagents are widely used, a study on the synthesis of biologically relevant pyrazine (B50134) carboxamides from electron-deficient pyrazine amines noted that common coupling reagents like HATU, EDC/HOBt, and DCC/DMAP were surprisingly ineffective in their specific case, even after prolonged reaction times researchgate.net. This underscores the importance of selecting the appropriate coupling reagent based on the specific substrates involved.

Microwave-Assisted Synthesis in Amidation Reactions

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the amidation of pyrazine derivatives.

In the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, microwave irradiation has been employed for the aminolysis of mthis compound nih.gov. In this procedure, the methyl ester was reacted with a substituted benzylamine in methanol, in the presence of ammonium chloride, using a microwave reactor. The reaction conditions were typically set to 130°C for 40 minutes with a power of 90 W. This method provided the desired N-benzyl derivatives in yields ranging from 16% to 69% nih.gov.

Another microwave-assisted approach involves the direct amidation of 3-aminopyrazine-2-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in dimethyl sulfoxide (DMSO). The reaction of the activated acid with various amines was carried out in a microwave reactor at 120°C for 30 minutes with a power of 100 W, affording yields from 26% to 91% nih.gov.

A separate study on the synthesis of N-alkyl substituted 3-aminopyrazine-2-carboxamides also utilized microwave-assisted aminodehalogenation of a 3-chloropyrazine-2-carboxamide (B1267238) precursor. The reactions were performed at 140°C for 30 minutes with a power of 120 W in methanol with pyridine (B92270) as a base, resulting in yields between 50.0% and 95.8% nih.gov. The authors highlighted that this microwave-assisted approach led to higher yields and significantly shorter reaction times compared to conventional heating methods nih.gov.

The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various 3-aminopyrazine-2-carboxamide derivatives.

| Starting Material | Reagents | Solvent | Microwave Conditions | Yield (%) | Reference |

| Mthis compound | Substituted benzylamine, NH₄Cl | Methanol | 130°C, 40 min, 90 W | 16-69 | nih.gov |

| 3-Aminopyrazine-2-carboxylic acid | CDI, Substituted amine | DMSO | 120°C, 30 min, 100 W | 26-91 | nih.gov |

| 3-Chloropyrazine-2-carboxamide | Substituted amine, Pyridine | Methanol | 140°C, 30 min, 120 W | 50-95.8 | nih.gov |

Hydrazide and Hydroxamic Acid Formation

The conversion of the ester functionality of this compound into hydrazides and hydroxamic acids introduces new functional groups that can serve as key pharmacophores or as handles for further derivatization.

The synthesis of pyrazinoic acid hydrazide can be achieved by reacting the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303). In a study focused on synthesizing pyrazine-2-carbohydrazide derivatives, ethyl pyrazinoate was refluxed with a molar excess of 100% hydrazine hydrate for 8 hours. After reflux, the excess solvent was distilled off to yield the pyrazinoic acid hydrazide, which was then crystallized from aqueous ethanol (B145695) jyoungpharm.in. This straightforward procedure is directly applicable to this compound to furnish 3-aminopyrazine-2-carbohydrazide.

The general protocol for hydrazide formation is as follows:

The ethyl ester is dissolved in a suitable solvent, such as ethanol.

An excess of hydrazine hydrate is added to the solution.

The reaction mixture is heated under reflux for several hours.

The solvent is removed, and the product is purified by crystallization.

The formation of hydroxamic acids from esters is also a well-established transformation, typically involving the reaction of the ester with hydroxylamine. While a direct example for this compound was not found in the reviewed literature, the general methodology is expected to be applicable.

Modifications at the Pyrazine Ring System

Functionalization of the Amino Group (C-3 position)

The amino group at the C-3 position of the pyrazine ring is a prime site for modification through acylation reactions. This allows for the introduction of a wide variety of substituents, thereby modulating the physicochemical and biological properties of the parent molecule. Acylation is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base.

The reaction of an amine with an acyl chloride is a common method for amide bond formation. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride libretexts.org. While specific examples of the acylation of this compound were not detailed in the provided search results, the general principles of amine acylation apply. The reaction is typically carried out in an aprotic solvent, and a base is often added to neutralize the hydrochloric acid byproduct.

The nitrogen atoms of the pyrazine ring and the substituents at the C-2 and C-3 positions of this compound can act as ligands for metal ions, leading to the formation of coordination complexes. A study on the coordination chemistry of 3-aminopyrazine-2-carboxylic acid, a close analog, demonstrated its ability to form complexes with a variety of transition metals researchgate.net.

In this research, new complexes of Mo(V), W(VI), U(VI), Ru(II/III), Rh(III), Pd(II), Pt(II), Ag(I), and Ir(III) with 3-aminopyrazine-2-carboxylic acid (Hapc) were synthesized and characterized using various spectroscopic and physico-chemical techniques. The study revealed that the 3-aminopyrazine-2-carboxylic acid ligand can coordinate to the metal centers in different ways, acting as a bidentate or monodentate ligand. The coordination typically involves the nitrogen atom of the pyrazine ring and the oxygen atom of the carboxylate group.

The following table summarizes some of the synthesized metal complexes with 3-aminopyrazine-2-carboxylic acid and their proposed coordination.

| Metal Ion | Complex Formula | Proposed Coordination | Reference |

| Mo(V) | cis-[Mo₂O₅(apc)₂] | Bidentate | researchgate.net |

| W(VI) | cis-[WO₂(apc)₂] | Bidentate | researchgate.net |

| U(VI) | trans-[UO₂(apc)₂] | Bidentate | researchgate.net |

| Ru(II) | [Ru(apc)₂(H₂O)₂] | Bidentate | researchgate.net |

| Rh(III) | [Rh(apc)₃] | Bidentate | researchgate.net |

| Pd(II) | [Pd(apc)₂] | Bidentate | researchgate.net |

| Pt(II) | [Pt(apc)₂] | Bidentate | researchgate.net |

| Ag(I) | [Ag(apc)(H₂O)₂] | Monodentate | researchgate.net |

These findings suggest that this compound would also readily form complexes with various metal ions, with the coordination likely involving the pyrazine nitrogen and the carbonyl oxygen of the ester group, in addition to the amino group. The formation of such metal complexes can significantly alter the biological activity of the parent ligand.

Substitutions at other Ring Positions (e.g., C-5, C-6)

While derivatization of the amino and carboxylate groups of this compound is a primary strategy for analog synthesis, modifications at the C-5 and C-6 positions of the pyrazine ring offer an alternative avenue for structural diversification. The introduction of substituents at these positions can significantly influence the electronic properties, steric profile, and ultimately the biological activity of the resulting molecules.

Strategies for the functionalization of these positions on the pyrazine ring generally involve the introduction of a handle, such as a halogen atom, which can then be subjected to a variety of cross-coupling reactions. Although direct electrophilic substitution on the electron-deficient pyrazine ring can be challenging, the presence of the activating amino group at C-3 may facilitate such reactions under specific conditions.

Halogenation as a Gateway to C-5 and C-6 Functionalization

A common approach to functionalizing heteroaromatic rings is through an initial halogenation step. The introduction of a bromine or chlorine atom at the C-5 or C-6 position would create a versatile intermediate. This halogenated pyrazine can then participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Once a halogen is in place at the C-5 or C-6 position, a number of powerful C-C and C-N bond-forming reactions can be employed. These reactions, catalyzed by transition metals like palladium, are cornerstones of modern organic synthesis due to their efficiency and functional group tolerance. Potential cross-coupling reactions that could be applied to a halogenated this compound scaffold include:

Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or heteroaryl groups by coupling the halogenated pyrazine with a boronic acid or ester.

Stille Coupling: The use of organostannanes in this coupling reaction provides another route to arylated or vinylated pyrazine derivatives.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the halogenated pyrazine and a terminal alkyne, introducing an alkynyl substituent.

Heck Coupling: This method allows for the introduction of alkenyl groups by reacting the halogenated pyrazine with an alkene.

Negishi Coupling: The use of organozinc reagents in this coupling offers a pathway to introduce alkyl, aryl, or vinyl groups.

Buchwald-Hartwig Amination: This reaction would allow for the formation of C-N bonds, enabling the introduction of a variety of amino substituents at the C-5 or C-6 position.

The successful application of these cross-coupling reactions would significantly expand the chemical space accessible from the this compound scaffold, providing a rich library of analogs for biological screening.

Design and Synthesis of Adenosine-Mimicking Derivatives

The structural resemblance of the 3-aminopyrazine-2-carboxamide core to the adenine base of adenosine has made it an attractive scaffold for the design and synthesis of adenosine-mimicking derivatives. mdpi.comnih.gov These mimics are often developed as potential inhibitors of enzymes that interact with adenosine or ATP, such as kinases and synthetases.

The design strategy for these adenosine mimics often involves the acylation of the 3-amino group of a 3-aminopyrazine-2-carboxamide precursor. This acylation introduces a side chain that can mimic the ribose moiety of adenosine or explore additional binding interactions within the target protein. The carboxamide at the C-2 position is crucial as it can form key hydrogen bonding interactions, similar to the exocyclic amino group of adenine. mdpi.com

A common synthetic route to these adenosine-mimicking derivatives starts with methyl or this compound. mdpi.com The synthesis typically proceeds in two key steps:

Acylation of the 3-amino group: The 3-amino group of the starting ester is acylated using an appropriate acyl chloride or carboxylic acid with a coupling agent. This step introduces the desired R-group.

Ammonolysis of the ester: The ester group at the C-2 position is then converted to a primary amide by treatment with ammonia. This step is crucial for establishing the adenosine-mimicking pharmacophore.

This synthetic approach has been successfully employed to generate a library of 3-acylaminopyrazine-2-carboxamides with varying substituents on the acyl group. These derivatives have been investigated for their potential as antimycobacterial agents by targeting enzymes like prolyl-tRNA synthetase. mdpi.comnih.gov

Table 1: Examples of Synthesized Adenosine-Mimicking Derivatives from a 3-Aminopyrazine-2-carboxamide Scaffold

| Compound ID | R Group (Acyl Moiety) | Starting Material | Synthetic Steps |

| 1 | Benzoyl | Mthis compound | 1. Acylation with benzoyl chloride2. Ammonolysis |

| 2 | 4-Chlorobenzoyl | Mthis compound | 1. Acylation with 4-chlorobenzoyl chloride2. Ammonolysis |

| 3 | 4-Methylbenzoyl | Mthis compound | 1. Acylation with 4-methylbenzoyl chloride2. Ammonolysis |

| 4 | Cyclohexanecarbonyl | Mthis compound | 1. Acylation with cyclohexanecarbonyl chloride2. Ammonolysis |

| 5 | 4-Nitrobenzoyl | Mthis compound | 1. Acylation with 4-nitrobenzoyl chloride2. Ammonolysis |

The exploration of these derivatization strategies continues to be a promising avenue for the discovery of novel therapeutic agents based on the versatile this compound scaffold.

Mechanistic Investigations of Reactions Involving Ethyl 3 Aminopyrazine 2 Carboxylate and Its Derivatives

Elucidation of Amide Bond Formation Mechanisms

The conversion of ethyl 3-aminopyrazine-2-carboxylate or its corresponding carboxylic acid into amides is a fundamental transformation. The mechanism of this reaction generally proceeds via the activation of the carboxylic acid group, followed by nucleophilic attack by an amine.

One common strategy involves the initial hydrolysis of the ethyl ester to 3-aminopyrazine-2-carboxylic acid. This acid is then activated using a coupling agent. For example, 1,1'-carbonyldiimidazole (B1668759) (CDI) reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate, (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone. This intermediate readily undergoes nucleophilic attack by an amine to yield the desired amide, releasing carbon dioxide and imidazole. nih.gov This process is often facilitated by microwave irradiation to enhance reaction rates. nih.gov

Alternatively, the synthesis can proceed through a two-step process where the carboxylic acid is first converted to its methyl ester via Fischer esterification. The subsequent aminolysis of this ester with a suitable amine, often under microwave conditions, forms the amide bond. nih.gov

The general mechanism for amide formation from a carboxylic acid and an amine, often catalyzed by acid, involves the protonation of the carbonyl oxygen of the carboxylic acid. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The resulting tetrahedral intermediate then undergoes a proton transfer, making the hydroxyl group a better leaving group (water). Finally, the carbonyl group is reformed by the elimination of a water molecule to yield the amide. youtube.com

Computational studies on related 3-aminopyrazine-2-carboxamides have shown that the resulting amides predominantly exist in the trans conformation, which is energetically more favorable (by 6-7 kcal/mol) than the cis form. A significant stabilizing feature is an intramolecular hydrogen bond (IMHB) between the amino group at the 3-position and the oxygen of the carboxamide group. nih.gov

Various coupling reagents can be employed for amide bond formation, each with its own mechanistic nuances. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate these couplings, particularly with electron-deficient amines. nih.govmasterorganicchemistry.com The mechanism with EDC involves the formation of an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the amine. HOBt can react with this intermediate to form an active ester, which then reacts with the amine to form the amide, regenerating HOBt.

Table 1: Comparison of Amide Synthesis Methods

| Method | Activating Agent/Precursor | Key Intermediate | Conditions | Reference |

| Procedure A | H₂SO₄/Methanol (B129727) | Mthis compound | Microwave irradiation | nih.gov |

| Procedure B | 1,1'-Carbonyldiimidazole (CDI) | (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone | Microwave irradiation, DMSO | nih.gov |

| General Acid Catalysis | H⁺ | Protonated carboxylic acid | - | youtube.com |

| EDC/HOBt Coupling | EDC, HOBt | O-acylisourea, HOBt active ester | CH₃CN, 23°C | nih.gov |

Understanding Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient, like the pyrazine (B50134) ring. wikipedia.org In contrast to electrophilic aromatic substitution common for many aromatic compounds, SNAr involves a nucleophile attacking the aromatic ring and displacing a leaving group. wikipedia.orglibretexts.org

The pyrazine ring, being a heteroaromatic system with two nitrogen atoms, is inherently electron-deficient and thus activated towards nucleophilic attack. This reactivity is further influenced by the substituents on the ring. The mechanism for SNAr reactions typically proceeds through a two-step addition-elimination pathway. libretexts.orgnih.gov

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom of the pyrazine ring that bears a suitable leaving group (e.g., a halide). This step is usually the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The aromaticity of the ring is temporarily disrupted in this intermediate. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the substituted product.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups at positions ortho or para to the site of substitution can stabilize this intermediate through resonance, thereby facilitating the reaction. wikipedia.orgnih.gov In pyrazine derivatives, the ring nitrogens act as powerful electron-withdrawing groups, effectively delocalizing the negative charge of the Meisenheimer intermediate and making the ring susceptible to nucleophilic attack. wikipedia.orgyoutube.com

While the two-step mechanism is widely accepted, some SNAr reactions may proceed through a concerted mechanism (cSNAr), where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state without the formation of a distinct Meisenheimer intermediate. nih.govacs.org Computational studies have suggested that the mechanism can be dependent on the nucleophile and the specific substrate. acs.org

For pyridines and related heterocycles like pyrazines, SNAr reactions are common, especially when a good leaving group is present at the 2- or 4-positions, as the negative charge in the intermediate can be effectively delocalized onto the ring nitrogen. wikipedia.orgacs.org

Table 2: Key Features of SNAr Mechanisms

| Mechanism Type | Key Feature | Intermediate | Role of Electron-Withdrawing Groups | Reference |

| Stepwise (Addition-Elimination) | Two-step process | Meisenheimer complex | Stabilize the intermediate through resonance | wikipedia.orgnih.gov |

| Concerted (cSNAr) | Single transition state | None | Lower the energy of the transition state | nih.govacs.org |

Photochemical Transformations and Ring Cleavage Mechanisms

The photochemistry of pyrazine and its derivatives can lead to a variety of transformations, including rearrangements and ring cleavage. While specific studies on the photochemical transformations of this compound are not extensively detailed in the provided context, the general behavior of related compounds can provide insights.

Upon absorption of UV light, pyrazine derivatives can be excited to higher energy electronic states. These excited states can undergo various decay pathways, including isomerization to Dewar pyrazines, which can then revert to the starting pyrazine or undergo further reactions.

In some cases, reactions involving hydrazine (B178648) hydrate (B1144303) with related heterocyclic esters, such as ethyl 2-oxo-2H-chromene-3-carboxylate, can lead to ring cleavage. In this specific example, the reaction in refluxing ethanol (B145695) leads to the formation of salicylaldehyde (B1680747) azine and malonohydrazide, indicating the opening of the pyrone ring. mdpi.com Similarly, reactions of hydrazine hydrate with α,β-unsaturated diesters can result in cleavage, yielding a malonohydrazide and the corresponding aldehyde azine. rsc.org These reactions, while not photochemical, demonstrate the susceptibility of certain heterocyclic ester systems to ring-opening reactions under specific chemical conditions.

The presence of both an amino group and a carboxylate group on the pyrazine ring of this compound suggests a rich potential for photochemical reactivity, although detailed mechanistic studies would be required for a full understanding.

Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Aminopyrazine 2 Carboxylate and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes within a molecule.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in ethyl 3-aminopyrazine-2-carboxylate and its derivatives. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

In the FTIR spectra of derivatives of 3-aminopyrazine-2-carboxamides, the amidic carbonyl (C=O) group consistently displays a strong absorption signal in the range of 1641–1684 cm⁻¹ nih.gov. The N-H stretching vibrations of the amide group are also prominent, appearing in the region of 3000-3400 cm⁻¹ hilarispublisher.com. Specifically, for 3-amino-N-benzylpyrazine-2-carboxamide, distinct peaks are observed at 3401 and 3368 cm⁻¹ corresponding to the NH₂ group, and at 3287 cm⁻¹ for the amide N-H bond nih.gov.

For methyl-3-amino-2-pyrazine carboxylate (MAPC), a closely related compound, the C-H stretching modes of the heteroaromatic ring are predicted and observed around 3193 cm⁻¹ and 3068 cm⁻¹. The in-plane bending vibrations for these C-H bonds are established at 1313 cm⁻¹ nanoient.org. In pyrazine-2-carboxylic acid derivatives, the C=N and C=C stretching vibrations of the pyrazine (B50134) ring are found in the regions of 1625–1600 cm⁻¹ and 1474–1426 cm⁻¹, respectively semanticscholar.org. Upon complexation with metal ions, these bands can shift to higher wavenumbers, indicating the involvement of the ring nitrogen in coordination semanticscholar.org.

The aminolysis of pyrazine-2-carboxylic acid to form an intermediate ethyl pyrazinoate, and subsequently N-(pyridin-2-yl)pyrazine-2-carboxamide, shows a shift in the hydroxyl (O-H) stretching frequency of the carboxylic acid (around 3065 cm⁻¹) to a higher frequency for the N-H stretch of the amide group hilarispublisher.com. For instance, in N-(pyridine-2-yl) pyrazine-2-carboxamide, the N-H stretch appears at 3323 cm⁻¹ and the C=O stretch at 1665 cm⁻¹ hilarispublisher.com.

Broad absorption bands around 2450 cm⁻¹ and 1900 cm⁻¹ can be characteristic of pyrazine-carboxylic acids, which are attributed to intramolecular hydrogen bonding jst.go.jp.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| Amide N-H | Stretching | 3000-3400 | N-(pyridine-2-yl) pyrazine-2-carboxamide hilarispublisher.com |

| Amino NH₂ | Stretching | 3368-3401 | 3-Amino-N-benzylpyrazine-2-carboxamide nih.gov |

| Amide C=O | Stretching | 1641-1684 | 3-Aminopyrazine-2-carboxamides nih.gov |

| Aromatic C-H | Stretching | 3068-3193 | Methyl-3-amino-2-pyrazine carboxylate nanoient.org |

| Pyrazine Ring C=N | Stretching | 1600-1625 | Pyrazine-2-carboxylic acid derivatives semanticscholar.org |

| Pyrazine Ring C=C | Stretching | 1426-1474 | Pyrazine-2-carboxylic acid derivatives semanticscholar.org |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For methyl-3-amino-2-pyrazine carboxylate (MAPC), the C-H stretching modes are active in the Raman spectrum at 3068 cm⁻¹ nanoient.org. The out-of-plane C-H bending vibrations are observed at 968 cm⁻¹, while the in-plane bending vibrations are found at 1251 cm⁻¹ nanoient.org.

In studies of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, the carbonyl (C=O) stretching vibration is observed at 1599 cm⁻¹ in the Raman spectrum arabjchem.org. For a related pyrazine derivative, the in-plane and out-of-plane C-H bending modes of the pyrazine ring are assigned at 1410 cm⁻¹ and 1274 cm⁻¹, and at 946 cm⁻¹ and 916 cm⁻¹ in the Raman spectrum, respectively mahendrapublications.com. The ring breathing mode for the pyrazine ring has been reported at 1002 cm⁻¹ mahendrapublications.com.

| Functional Group/Vibration | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3068 | Methyl-3-amino-2-pyrazine carboxylate nanoient.org |

| Aromatic C-H | In-plane bending | 1251, 1274, 1410 | Methyl-3-amino-2-pyrazine carboxylate, 5-chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide nanoient.orgmahendrapublications.com |

| Aromatic C-H | Out-of-plane bending | 916, 946, 968 | Methyl-3-amino-2-pyrazine carboxylate, 5-chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide nanoient.orgmahendrapublications.com |

| Amide C=O | Stretching | 1599 | N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide arabjchem.org |

| Pyrazine Ring | Breathing | 1002 | 5-chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide mahendrapublications.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In derivatives of 3-aminopyrazine-2-carboxamides, the two protons on the pyrazine ring, H5 and H6, typically appear as distinct signals in the range of 7.76–8.30 ppm nih.gov. For instance, in 3-amino-N-benzylpyrazine-2-carboxamide, these protons appear as doublets at 8.21 ppm and 7.82 ppm nih.gov.

The protons of the 3-amino group (NH₂) usually present as a broad singlet between 7.49 and 7.62 ppm when measured in DMSO-d₆ nih.gov. The chemical shift of the amidic hydrogen is solvent-dependent, appearing at 8.80–10.85 ppm in DMSO-d₆ and 7.88–9.81 ppm in CDCl₃ nih.gov. In 3-amino-N-methylpyrazine-2-carboxamide, the pyrazine protons are observed as doublets at 8.13 ppm and 7.76 ppm, with the amide proton as a broad singlet at 7.89 ppm imist.ma.

For the ethyl ester group in related compounds, the methylene protons (-OCH₂CH₃) would be expected to appear as a quartet, while the methyl protons (-OCH₂CH₃) would be a triplet, typically in the ranges of 4.0-4.5 ppm and 1.0-1.5 ppm, respectively.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference Compound(s) |

|---|---|---|---|

| Pyrazine H5, H6 | 7.76 - 8.30 | Doublet | 3-Aminopyrazine-2-carboxamides nih.gov |

| Amino NH₂ | 7.49 - 7.62 | Broad Singlet | 3-Aminopyrazine-2-carboxamides (in DMSO-d₆) nih.gov |

| Amide CONH | 8.80 - 10.85 | Triplet / Broad Singlet | 3-Aminopyrazine-2-carboxamides (in DMSO-d₆) nih.gov |

| Amide CONH | 7.88 - 9.81 | Broad Singlet | 3-Aminopyrazine-2-carboxamides (in CDCl₃) nih.govimist.ma |

| Ester -OCH₂CH₃ | ~4.0 - 4.5 | Quartet | General expectation for ethyl esters |

| Ester -OCH₂CH₃ | ~1.0 - 1.5 | Triplet | General expectation for ethyl esters |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in a molecule. For derivatives of 3-aminopyrazine-2-carboxamides, the amidic carbonyl carbon signal is found in the range of 163.35–166.64 ppm nih.gov. In 3-amino-N-methylpyrazine-2-carboxamide, this peak is at 166.6 ppm imist.ma.

The carbons of the pyrazine ring show signals at distinct chemical shifts. For 3-amino-N-methylpyrazine-2-carboxamide, the ring carbons appear at 155.9, 146.5, 131.5, and 126.7 ppm imist.ma. In a similar derivative, 3-amino-N-benzylpyrazine-2-carboxamide, the pyrazine ring carbons are observed at 155.36, 146.98, 131.08, and 125.88 ppm nih.gov. The carbon of the N-methyl group in 3-amino-N-methylpyrazine-2-carboxamide is found at 25.9 ppm imist.ma. For an ethyl ester, the methylene carbon (-OCH₂CH₃) would be expected around 60-65 ppm, and the methyl carbon (-OCH₂CH₃) around 14-15 ppm.

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Reference Compound(s) |

|---|---|---|

| Amide/Ester C=O | 163.35 - 166.64 | 3-Aminopyrazine-2-carboxamides nih.gov |

| Pyrazine Ring Carbons | 125 - 156 | 3-Aminopyrazine-2-carboxamides nih.govimist.ma |

| Ester -OCH₂CH₃ | ~60 - 65 | General expectation for ethyl esters |

| Ester -OCH₂CH₃ | ~14 - 15 | General expectation for ethyl esters |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyrazine and its derivatives exhibit characteristic absorption bands in the UV region. The gas-phase UV absorption spectrum of pyrazine shows a broad continuum with less intense absorption bands between 200 and 380 nm researchgate.net. More specifically, pyrazines typically absorb UV light in two main regions: a more intense and less structured band at 220-270 nm, and a less intense but more structured band at 290-380 nm researchgate.net.

A study on 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate involved recording their UV-Visible spectra to measure electronic properties like HOMO and LUMO energies through a TD-DFT approach nanoient.org. The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule nanoient.org. In another study involving pyrazine derivatives, a strong absorption feature was noted at 382 nm acs.org. The evolution of UV-visible absorption spectra of pyrazine-containing complexes upon temperature changes has also been used to study phenomena like spin crossover, with significant absorbance bands observed around 490 nm rsc.org. These transitions are generally attributed to π → π* and n → π* electronic transitions within the aromatic pyrazine ring system.

| Wavelength Region (nm) | Intensity | Probable Transition | Reference Compound(s) |

|---|---|---|---|

| 220 - 270 | Intense | π → π | Pyrazines researchgate.net |

| 290 - 380 | Less Intense | n → π | Pyrazines researchgate.net |

| 382 | Strong | Not specified | Fused Octapyrrolyl Cyclooctatetraene (Pyrazine derivative) acs.org |

| 490 | Variable with Temp. | Metal-to-Ligand Charge Transfer (in complexes) | {Fe(pyrazine)[M(CN)4]} complexes rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a distinct molecular ion peak (M+) corresponding to its molecular weight, along with a series of fragment ions that provide structural information.

The fragmentation of this compound is guided by the functional groups present: the pyrazine ring, the amino group, and the ethyl carboxylate group. The stable aromatic pyrazine ring is expected to result in a relatively strong molecular ion peak. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC2H5) or the entire ester group (-COOC2H5). Alpha-cleavage is a dominant fragmentation mechanism for aliphatic amines, and for aromatic amines, the molecular ion peak is typically an odd number if it contains an odd number of nitrogen atoms. libretexts.org

Key fragmentation pathways for this compound would likely involve:

Loss of the ethoxy radical (•OC2H5): Cleavage of the C-O bond of the ester would result in a prominent acylium ion.

Loss of ethylene (C2H4): A McLafferty-type rearrangement could lead to the elimination of ethylene from the ethyl group, resulting in a fragment corresponding to the free carboxylic acid.

Loss of the carboxylate group: Fragmentation could involve the loss of the entire ethyl carboxylate group.

Ring fragmentation: The pyrazine ring itself may undergo cleavage, although this often requires higher energy and may be less prominent than the fragmentation of the substituent groups.

The analysis of related pyrazine derivatives, such as substituted 3-phenylpropenoates, has shown that fragmentation can be influenced by the position of substituents on the aromatic ring. nih.gov For instance, the fragmentation of some pyrimidinethiones and thiazolopyrimidines, which share structural similarities with pyrazines, involves the loss of ethyl and hydrogen radicals from their molecular ion peaks, followed by the loss of an oxygen radical to produce acylium ions. sapub.org In the case of 3-amino-N-substituted pyrazine-2-carboxamides, mass spectrometry has been used to confirm their molecular structures. imist.ma

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [M]+ | Intact Molecule | 167.07 |

| [M - C2H5O]+ | Acylium ion | 122.03 |

| [M - C2H4]+ | Carboxylic acid fragment | 139.04 |

Note: The m/z values are calculated based on the most common isotopes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. While a specific crystal structure for this compound is not widely reported in the reviewed literature, analysis of closely related compounds provides significant insight into its expected solid-state structure.

The crystal structure of 3-aminopyrazine-2-carboxylic acid, the parent acid of the title compound, has been determined. researchgate.netnih.gov Additionally, the crystal structure of mthis compound is available. nih.gov In these structures, the pyrazine ring is essentially planar. The molecular packing is dominated by intermolecular hydrogen bonds.

For this compound, the following solid-state structural features are anticipated:

Hydrogen Bonding: The amino group (-NH2) is a strong hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the ester group are hydrogen bond acceptors. It is highly probable that the crystal structure will feature an extensive network of intermolecular N-H···N and N-H···O hydrogen bonds, linking the molecules into chains, sheets, or a three-dimensional network. This is a common feature in the crystal structures of related aminopyrazine derivatives. nih.gov

π-π Stacking: The planar, electron-deficient pyrazine rings are likely to engage in π-π stacking interactions. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the stability of the crystal lattice.

Molecular Conformation: The orientation of the ethyl carboxylate group relative to the pyrazine ring will be a key conformational feature. The planarity will likely be influenced by a balance between steric effects from the ethyl group and electronic effects, potentially involving an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.

Studies on various derivatives of 3-aminopyrazine-2-carboxamides have also utilized molecular modeling to predict their three-dimensional structures, which often complements crystallographic data. nih.govnih.gov The crystal structures of more complex molecules containing pyrimidine rings, which are structurally related to pyrazines, also show that short intermolecular C—H⋯O, C—H⋯π, and π–π stacking interactions contribute to the stability of the crystal packing. nih.gov

Table 2: Typical Crystallographic Parameters for Related Pyrazine Derivatives

| Parameter | Compound | Value |

|---|---|---|

| Crystal System | Ammonium (B1175870) 2-aminopyrazine-3-carboxylate nih.gov | Orthorhombic |

| Space Group | Ammonium 2-aminopyrazine-3-carboxylate nih.gov | Pca21 |

| Key Interactions | Ammonium 2-aminopyrazine-3-carboxylate nih.gov | N—H⋯O and N—H⋯N hydrogen bonds |

| Key Interactions | Mthis compound nih.gov | Hydrogen bonding and π-π stacking |

Computational Chemistry and Theoretical Studies on Ethyl 3 Aminopyrazine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has been employed to determine the most stable molecular geometry and to analyze the vibrational spectra of compounds structurally similar to Ethyl 3-aminopyrazine-2-carboxylate. For its close analog, methyl-3-amino-2-pyrazinecarboxylate (MAPC), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to find the most optimized geometry by calculating the energies of possible conformers. nanoient.org The molecular structure of MAPC was determined to belong to the C's point group symmetry. nanoient.org

The theoretical calculations predict a planar structure for the pyrazine (B50134) ring and the attached amino group. nanoient.org The presence of the functional groups at the C2 position slightly affects the regular hexagonal structure of the pyrazine ring. nanoient.org

Vibrational frequency analysis based on these DFT calculations allows for a detailed interpretation of experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. The calculated harmonic vibrational frequencies are scaled and compared with the experimental data, showing good agreement. nanoient.org This comparison helps in the precise assignment of vibrational bands to specific molecular motions, such as stretching and bending of bonds. nanoient.org For MAPC, characteristic vibrational modes for the amino (NH2) and C-H groups have been identified and compared with experimental spectra. nanoient.org

NH2 Vibrations : Asymmetric stretching vibrations for MAPC were observed in the IR spectrum at 3448 cm⁻¹, while symmetric stretching was seen in the Raman spectrum at 3017 cm⁻¹. nanoient.org

C-H Vibrations : The heteroaromatic C-H stretching modes were predicted at 3193 and 3068 cm⁻¹. nanoient.org In-plane bending vibrations were established in the IR at 1313 cm⁻¹ and in Raman at 1251 cm⁻¹, while out-of-plane bending was observed at 897 cm⁻¹ (IR) and 968 cm⁻¹ (Raman). nanoient.org

Table 1: Selected Vibrational Frequencies for Methyl-3-amino-2-pyrazinecarboxylate (MAPC)

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

|---|---|---|

| NH₂ Asymmetric Stretching | 3448 | - |

| NH₂ Symmetric Stretching | - | 3017 |

| C-H Stretching | 3193 | 3068 |

| C-H In-plane Bending | 1313 | 1251 |

| C-H Out-of-plane Bending | 897 | 968 |

Data sourced from a study on the methyl analog of the title compound. nanoient.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For methyl-3-amino-2-pyrazinecarboxylate (MAPC), the HOMO and LUMO energies have been calculated using a Time-Dependent DFT (TD-DFT) approach. nanoient.org The analysis of these orbitals indicates that charge transfer occurs within the molecule, which is a key aspect of its electronic behavior. nanoient.org A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov The HOMO-LUMO energy gap can be used to calculate various global reactivity parameters that describe the molecule's response to chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. nanoient.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack).

MEP analysis has been performed for methyl-3-amino-2-pyrazinecarboxylate, providing insights into its reactivity. nanoient.org The map helps to identify the electron-rich nitrogen atoms of the pyrazine ring and the oxygen atom of the carboxylate group as likely sites for electrophilic interaction, while hydrogen atoms are typically in electron-poor regions.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strength

NBO calculations performed on methyl-3-amino-2-pyrazinecarboxylate have been used to investigate its molecular stability and bond strengths. nanoient.org The analysis reveals various second-order interactions between the filled orbitals of one subsystem and the vacant orbitals of another, which are a measure of intermolecular delocalization or hyperconjugation. nanoient.org Stronger interactions indicate greater charge delocalization and contribute significantly to the molecule's stability. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, thereby elucidating the basis of its potential biological activity. semanticscholar.org While specific docking studies on this compound are not detailed in the provided sources, studies on closely related pyrazine derivatives have been conducted to explore their potential as inhibitors of various enzymes.

For instance, derivatives of pyrazine-2-carboxylic acid have been docked against the Mycobacterium tuberculosis InhA protein, a key enzyme in fatty acid synthesis, to evaluate their potential as anti-tubercular agents. semanticscholar.orgdntb.gov.ua Other studies have docked novel pyrazine-2-carboxylic acid derivatives of piperazines against GlcN-6-P synthase, an enzyme involved in bacterial cell wall synthesis, to substantiate their antibacterial activity. researchgate.net These studies typically show that the pyrazine core and its substituents form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of the target protein.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and the stability of ligand-protein complexes. mdpi.com For derivatives of 3-aminopyrazine-2-carboxamide (B1665363), MD simulations have been performed to analyze the stability of their docking poses within a biological target, such as prolyl-tRNA synthetase. mdpi.com

In one such study, a docked compound was subjected to 50 ns MD simulations in an NPT ensemble using the NAMD software under the AMBER10:EHT force field. mdpi.com The simulations help to assess the stability of key interactions, such as hydrogen bonds between the ligand and protein residues (e.g., Glu211), over the course of the simulation. mdpi.com Analysis of the trajectories can reveal important information about the ligand's root-mean-square deviation (RMSD) and the flexibility of its atoms, confirming the stability of the binding mode. mdpi.com

Prediction of Three-Dimensional Structures and Conformations (e.g., MOE, AMBER forcefields)

Predicting the three-dimensional (3D) structure and stable conformations of a molecule is a prerequisite for understanding its properties and interactions. For a series of N-substituted 3-aminopyrazine-2-carboxamides, 3D structures were predicted using energy minimization and low-mode molecular dynamics. nih.govnih.govmdpi.comresearchgate.net These calculations were performed using software like the Molecular Operating Environment (MOE) and employing force fields such as AMBER10:EHT. nih.govnih.govmdpi.comresearchgate.net

This conformational analysis is critical as it can reveal the presence of stable intramolecular hydrogen bonds (IMHBs). mdpi.com For example, an IMHB can form between the amino group at position 3 and the carbonyl oxygen of the carboxamide side chain. The formation of such bonds significantly influences the molecule's conformation, its physicochemical properties, and how it is recognized by biological receptors. mdpi.com

Biological Activity and Pharmacological Potential of Ethyl 3 Aminopyrazine 2 Carboxylate and Its Analogs

Antimycobacterial Activity

Derivatives of 3-aminopyrazine-2-carboxylic acid have shown notable promise as antimycobacterial agents, drawing comparisons to the first-line anti-tubercular drug, Pyrazinamide (B1679903), which shares the pyrazine (B50134) core.

Activity against Mycobacterium tuberculosis (Mtb) Strains

A significant body of research has focused on the in vitro activity of ethyl 3-aminopyrazine-2-carboxylate analogs against various strains of mycobacteria, especially the virulent Mycobacterium tuberculosis H37Rv.

Esters of 3-aminopyrazine-2-carboxylic acid have been synthesized and evaluated for their antimycobacterial properties. nih.gov Among a series of these esters, hexyl 3-aminopyrazine-2-carboxylate was identified as the most active compound, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against M. tuberculosis H37Rv. nih.gov

The corresponding amides, N-substituted 3-aminopyrazine-2-carboxamides, have also been extensively studied. nih.govdntb.gov.ua These are categorized based on the substituent on the carboxamide group into alkyl, phenyl, and benzyl (B1604629) derivatives. dntb.gov.ua

Alkyl derivatives : The antimycobacterial activity of N-alkyl derivatives against Mtb and M. kansasii was found to increase with the length of the carbon side chain. nih.govresearchgate.net

Phenyl derivatives : Several phenyl derivatives demonstrated significant antimycobacterial activity. nih.gov The most potent compound identified in one study was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with an MIC of 12.5 µg/mL (46 µM) against Mtb H37Rv. nih.govdntb.gov.uaresearchgate.net Another highly active phenyl derivative, with a 4-CF3 substitution, showed an MIC of 31.25 µg/mL against M. smegmatis. nih.gov

Benzyl derivatives : Benzyl derivatives generally showed weaker activity compared to alkyl and phenyl analogs. nih.gov For instance, N-benzyl derivatives with monosubstitution on the benzene (B151609) ring displayed weak activity (MIC = 50–100 µg/mL), while those with two substituents were inactive. nih.gov However, another study on N-benzyl-3-(benzylamino)pyrazine-2-carboxamides found that N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were the most effective against M. tuberculosis H37Rv, with an MIC of 12.5 μg·mL−1. researchgate.netresearchgate.net

Furthermore, 3-acylaminopyrazine-2-carboxamides have been investigated, with 4'-substituted 3-(benzamido)pyrazine-2-carboxamides showing high activity against various mycobacterial strains, including multidrug-resistant (MDR) strains of M. tuberculosis, with MIC values ranging from 1.95 to 31.25 µg/mL. nih.gov

Table 1: Antimycobacterial Activity of this compound Analogs against M. tuberculosis H37Rv

| Compound/Analog Type | Specific Compound | MIC (µg/mL) | Reference |

| Ester | Hexyl 3-aminopyrazine-2-carboxylate | 6.25 | nih.gov |

| Phenyl Carboxamide | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | nih.govdntb.gov.uaresearchgate.net |

| Benzyl Carboxamide | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 1.56 | mdpi.com |

| Benzyl Carboxamide | N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 | researchgate.netresearchgate.net |

| Benzyl Carboxamide | N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 12.5 | researchgate.netresearchgate.net |

| Benzamido Carboxamide | 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | 1.95 - 31.25 | nih.gov |

This table is interactive. Click on the headers to sort.

Proposed Mechanisms of Action (e.g., InhA inhibition, Prolyl-tRNA Synthetase inhibition)

To elucidate the antimycobacterial effects of these pyrazine derivatives, researchers have explored potential molecular targets. Two primary mechanisms have been proposed and investigated: the inhibition of enoyl-acyl carrier protein reductase (InhA) and the inhibition of prolyl-tRNA synthetase (ProRS).